Molecular Weight and LogP Comparison: 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine vs. Unsubstituted Piperazine Analogs
The N-methyl substitution on the piperazine ring of 1-((3-bromofuran-2-yl)methyl)-4-methylpiperazine significantly alters its physicochemical profile compared to the unsubstituted piperazine analog, 1-((5-bromofuran-2-yl)methyl)piperazine. This difference is critical for applications where lipophilicity and membrane permeability are key design considerations [1]. While an exact 3-bromo analog is not well-documented, the 5-bromo substitution provides a robust class-level inference for the impact of N-methylation.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 259.15 g/mol; Predicted LogP: 1.4 |
| Comparator Or Baseline | 1-((5-Bromofuran-2-yl)methyl)piperazine (CAS 1152530-22-7): MW: 245.12 g/mol; Predicted LogP: 1.2 |
| Quantified Difference | MW: +14.03 g/mol (target vs comparator); LogP: +0.2 (target vs comparator) |
| Conditions | Predicted LogP values from computational models (XLogP3) and molecular formulas [REFS-1, REFS-2]. |
Why This Matters
The increased molecular weight and LogP of the target compound indicate greater lipophilicity, which can influence its solubility profile, membrane permeability, and off-target binding, making it a distinct choice from its unsubstituted piperazine counterparts.
- [1] Molaid. 1-((3-bromofuran-2-yl)methyl)-4-methylpiperazine | 1415384-10-9. Chemical Database Entry. Accessed 2026. View Source
- [2] Kuujia. Cas no 1152530-22-7 (1-(5-bromofuran-2-yl)methylpiperazine). Chemical Database Entry. Accessed 2026. View Source
